molecular formula C14H8F7NO B3863010 2,2,3,3,4,4,4-heptafluoro-N-1-naphthylbutanamide

2,2,3,3,4,4,4-heptafluoro-N-1-naphthylbutanamide

Cat. No. B3863010
M. Wt: 339.21 g/mol
InChI Key: VERASNSGCMSQDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,3,3,4,4,4-heptafluoro-N-1-naphthylbutanamide, commonly known as HFB, is a fluorinated compound that has garnered significant interest in scientific research due to its unique properties. HFB is a synthetic compound that is used as a fluorescent probe in various biochemical and physiological studies.

Mechanism of Action

HFB is a fluorescent probe that binds to the hydrophobic regions of membranes. It is used to study the fluidity and dynamics of membranes in living cells. HFB is also used to study the mechanism of action of various drugs and toxins. It is a useful tool for understanding the interactions between drugs and membranes.
Biochemical and Physiological Effects:
HFB has been shown to have minimal biochemical and physiological effects on living cells. It does not interfere with normal cellular processes and is generally considered safe for use in scientific research. HFB is a non-toxic compound that is well-tolerated by living cells.

Advantages and Limitations for Lab Experiments

HFB has several advantages for lab experiments. It is a highly sensitive fluorescent probe that can detect changes in membrane fluidity and dynamics. It is also a non-toxic compound that is well-tolerated by living cells. However, HFB has some limitations in lab experiments. Its fluorescence is sensitive to environmental factors such as temperature and pH, which can affect the accuracy of the results. It also has a limited photostability, which can limit its use in long-term studies.

Future Directions

HFB has significant potential for future research directions. Some possible future directions include using HFB to study the effects of drugs and toxins on membrane fluidity and dynamics, developing new fluorescent probes based on HFB, and studying the interactions between HFB and other molecules. Additionally, HFB can be used to study the role of membrane fluidity and dynamics in various biological processes, such as cell signaling and membrane trafficking.
Conclusion:
In conclusion, HFB is a synthetic compound that has significant potential for scientific research. Its unique properties make it an ideal candidate for studying biological processes, and it has minimal biochemical and physiological effects on living cells. HFB is widely used as a fluorescent probe in various scientific research applications, and its future directions are promising.

Scientific Research Applications

HFB is widely used as a fluorescent probe in various scientific research applications. Its unique properties make it an ideal candidate for studying biological processes. HFB is used to study membrane fluidity, protein-lipid interactions, and lipid dynamics in living cells. It is also used to study the mechanism of action of various drugs and toxins.

properties

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-N-naphthalen-1-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F7NO/c15-12(16,13(17,18)14(19,20)21)11(23)22-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERASNSGCMSQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanamide, N-(1-naphthyl)-2,2,3,3,4,4,4-heptafluoro-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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